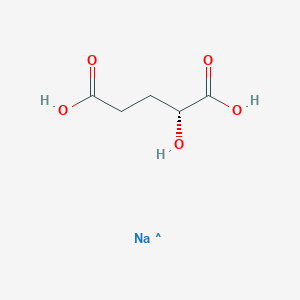
D-2-Hydroxypentanedioic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-2-Hydroxypentanedioic acid disodium salt, also known as D-α-Hydroxyglutaric acid disodium salt, is an organic compound with the molecular formula C5H6Na2O5. It is a derivative of glutaric acid and is characterized by the presence of a hydroxyl group at the second carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-2-Hydroxypentanedioic acid disodium salt is typically synthesized from 2-ketoglutarate through the action of hydroxyacid-oxoacid transhydrogenase. This enzyme catalyzes the conversion of 2-ketoglutarate to D-2-Hydroxypentanedioic acid. The reaction conditions generally involve the use of a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microbial fermentation processes. Specific strains of bacteria are engineered to overproduce the enzyme hydroxyacid-oxoacid transhydrogenase, facilitating the efficient conversion of 2-ketoglutarate to the desired product. The compound is then isolated and purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: D-2-Hydroxypentanedioic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-ketoglutarate.
Reduction: Formation of 2-hydroxyglutaric acid.
Substitution: Formation of various substituted glutaric acid derivatives.
Scientific Research Applications
D-2-Hydroxypentanedioic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a precursor for the synthesis of other organic compounds.
Biology: Serves as a biomarker for inborn errors of metabolism and cancer.
Mechanism of Action
D-2-Hydroxypentanedioic acid disodium salt exerts its effects primarily through its interaction with α-Ketoglutarate-dependent dioxygenases. It acts as a weak competitive inhibitor of these enzymes, with a Ki value of 10.87±1.85 mM. This inhibition affects various metabolic pathways, including those involved in histone demethylation and cellular respiration . The compound’s interaction with these enzymes leads to alterations in gene expression and metabolic flux, which can have significant biological consequences .
Comparison with Similar Compounds
- L-2-Hydroxyglutaric acid disodium salt
- DL-2-Hydroxyglutaric acid disodium salt
- 3-Hydroxyglutaric acid
- α-Ketoglutaric acid
- L-2-Aminoadipic acid
Comparison: D-2-Hydroxypentanedioic acid disodium salt is unique due to its specific stereochemistry and its role as a competitive inhibitor of α-Ketoglutarate-dependent dioxygenases. Unlike its L-isomer, which has a lower Ki value and thus a higher affinity for the enzyme, the D-isomer’s weaker inhibition allows for more nuanced studies of enzyme kinetics and metabolic regulation. Additionally, its applications in peptide synthesis and as a biomarker for metabolic disorders further distinguish it from other similar compounds .
Properties
CAS No. |
103404-90-6 |
|---|---|
Molecular Formula |
C5H8NaO5 |
Molecular Weight |
171.10 g/mol |
InChI |
InChI=1S/C5H8O5.Na/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/t3-;/m1./s1 |
InChI Key |
BSQWVXVOUGONKH-AENDTGMFSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)O.[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















